(2Z)-3-(1H-1,3-benzodiazol-2-yl)-N-(4-fluorophenyl)-7-methoxy-2H-chromen-2-imine
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Overview
Description
(2Z)-3-(1H-1,3-benzodiazol-2-yl)-N-(4-fluorophenyl)-7-methoxy-2H-chromen-2-imine is a useful research compound. Its molecular formula is C23H16FN3O2 and its molecular weight is 385.398. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Benzimidazole derivatives are synthesized through various methods, including Schiff base condensation and reactions with copper(II) complexes, showcasing their potential for DNA binding, cellular DNA lesion activities, and cytotoxic effects against cancer cell lines. These compounds bind DNA through an intercalative mode, suggesting their application in anticancer research and therapy (Paul et al., 2015). Additionally, microwave-assisted synthesis on ionic liquid support represents a novel approach to accessing benzimidazole derivatives, indicating their relevance in drug discovery programs (Chanda et al., 2012).
Analytical and Sensing Applications
Benzimidazole-based Schiff bases have been developed as fluorescent sensors for metal ions, leveraging the excited state intramolecular proton transfer (ESIPT) process. These compounds exhibit selectivity towards fluoride ions, showcasing their utility as selective analytical reagents (Bren et al., 2015). Furthermore, benzimidazole and benzothiazole conjugated Schiff bases are designed as fluorescent sensors for Al3+ and Zn2+, demonstrating their capability in detecting these analytes with high sensitivity and selectivity, thereby serving potential roles in environmental monitoring and bioimaging (Suman et al., 2019).
Anticancer Evaluation
The exploration of benzimidazole derivatives for anticancer activities has led to the identification of compounds with significant inhibitory effects on various cancer cell lines, including breast, lung, and cervical cancers. These findings support the potential of benzimidazole derivatives as therapeutic agents in cancer treatment (Salahuddin et al., 2014).
Pharmacological Activity
The pharmacological evaluation of 2-methoxyphenyl-substituted imidazo[1,2-a]benzimidazoles has revealed a range of activities, including antioxidant, antiarrhythmic, and antihypertensive properties. This highlights the versatility of benzimidazole derivatives in addressing various health conditions and the potential for developing new therapeutic agents (Anisimova et al., 2005).
Mechanism of Action
Target of action
Compounds with a benzimidazole moiety, like “(2Z)-3-(1H-1,3-benzodiazol-2-yl)-N-(4-fluorophenyl)-7-methoxy-2H-chromen-2-imine”, often interact with tubulin , a protein that forms microtubules in cells. These microtubules are crucial for cell division and intracellular transport.
Mode of action
The compound might bind to the tubulin, disrupting the structure and function of microtubules . This could inhibit cell division and disrupt cellular transport mechanisms, leading to cell death.
Biochemical pathways
The disruption of microtubules could affect various cellular pathways. For instance, it might interfere with the mitotic spindle formation during cell division, leading to cell cycle arrest .
Result of action
The primary result of the compound’s action could be the inhibition of cell division and disruption of cellular transport, leading to cell death. This could potentially make the compound useful in treating diseases characterized by rapid cell division, such as cancer .
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-(4-fluorophenyl)-7-methoxychromen-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3O2/c1-28-17-11-6-14-12-18(22-26-19-4-2-3-5-20(19)27-22)23(29-21(14)13-17)25-16-9-7-15(24)8-10-16/h2-13H,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWRNZFZNOSBGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=NC3=CC=C(C=C3)F)O2)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.